5-Iodo-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline
Overview
Description
5-Iodo-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline (5-I-7-TFM-THIQ) is a compound belonging to the family of heterocyclic amines. It is an important reagent in the synthesis of various organic compounds and has been widely used in scientific research due to its unique properties. 5-I-7-TFM-THIQ is a colorless, crystalline solid with a molecular weight of 277.2 g/mol and a melting point of 156-158°C.
Scientific Research Applications
Potent and Selective Inhibitors Design
Researchers have explored tetrahydroisoquinoline derivatives for their potential in designing potent and selective inhibitors for various enzymes and receptors. For example, a study demonstrated the application of tetrahydroisoquinolines in optimizing inhibitors for phenylethanolamine N-methyltransferase (PNMT) through selective fluorination, balancing both steric and pK(a) effects to enhance selectivity and potency (Grunewald et al., 2006).
Photoredox Catalytic Organic Reactions
The compound has been utilized in the context of photoredox catalysis. Iodo-Bodipy immobilized on porous silica, a component similar in structure to 5-Iodo-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline, served as an efficient recyclable photocatalyst for photoredox catalytic tandem oxidation-[3+2] cycloaddition reactions, leading to the preparation of pyrrolo[2,1-a]isoquinoline (Guo et al., 2013).
C–H Bond Functionalization
Another significant area of research involves the direct functionalization of sp3 C–H bonds in tetrahydroisoquinolines mediated by hypervalent iodine(III) under mild conditions. This method allows for the efficient synthesis of various substituted tetrahydroisoquinolines, demonstrating the versatility of iodine-mediated reactions in organic synthesis (Muramatsu et al., 2014).
Fluorinated Derivatives Synthesis
Furthermore, research into the synthesis of CF3-containing tetrahydroisoquinoline derivatives highlights the importance of these compounds in medicinal chemistry. Fluorination, especially trifluoromethylation, is a key strategy in drug design due to its impact on the pharmacokinetic and pharmacodynamic properties of molecules. Studies have provided efficient methods for synthesizing trifluoromethyl-substituted phosphonate analogues of tetrahydroisoquinoline derivatives (Zotova et al., 2013).
Local Anesthetic Activity and Toxicity Studies
Lastly, an interesting application is in the evaluation of local anesthetic activity and acute toxicity of isoquinoline alkaloid derivatives. A study highlighted the synthesis and testing of 1-aryl-tetrahydroisoquinoline derivatives, assessing their therapeutic potential and safety profile, indicating the potential for developing new local anesthetics (Azamatov et al., 2023).
properties
IUPAC Name |
5-iodo-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3IN/c11-10(12,13)7-3-6-5-15-2-1-8(6)9(14)4-7/h3-4,15H,1-2,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBBFKOOGEYPQNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C(=CC(=C2)C(F)(F)F)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00718815 | |
Record name | 5-Iodo-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00718815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Iodo-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline | |
CAS RN |
1187884-11-2 | |
Record name | 5-Iodo-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00718815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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